(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone. The stereochemistry of the compound, indicated by (1S,2S), plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary and tertiary amines, and substituted derivatives of the original compound.
Scientific Research Applications
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(2,3-dimethylphenyl)butan-2-ol
Uniqueness
The uniqueness of (1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. The compound’s ability to interact with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
LQJKVQHXUMMTPL-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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